Luciferase-IN-3

Description

The exact mass of the compound 2-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is 290.96434 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

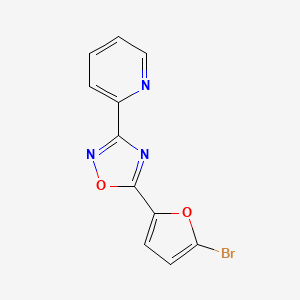

IUPAC Name |

5-(5-bromofuran-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)11-14-10(15-17-11)7-3-1-2-6-13-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRCJQDUIXMGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action and Artifact Characterization of Luciferase-IN-3

Topic: Luciferase-IN-3 Mechanism of Action (Firefly Luciferase) Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 690987-97-4) represents a critical case study in high-throughput screening (HTS) pharmacology. While chemically defined as a 3,5-diaryl-oxadiazole derivative, its interaction with Firefly Luciferase (Photinus pyralis, Fluc) is dualistic: it acts as a competitive inhibitor in biochemical assays but functions as a pharmacological chaperone (stabilizer) in cell-based formats.

This guide dissects the molecular mechanism of this compound, elucidating how its binding kinetics lead to the "stabilization artifact"—a phenomenon responsible for generating false-positive "activator" hits in reporter gene assays. Understanding this mechanism is essential for validating hit integrity in drug discovery campaigns utilizing bioluminescent reporters.

Chemical Identity & Physicochemical Profile

To ensure experimental reproducibility, the precise chemical identity of the compound discussed in this guide is defined below. Note that commercial catalogs may list multiple "Luciferase-IN" compounds; this guide focuses on the oxadiazole derivative characterized by Auld et al. (2008).

| Property | Specification |

| Common Name | This compound (Compound 5h) |

| IUPAC Name | 3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine |

| CAS Number | 690987-97-4 |

| Molecular Formula | C₁₃H₈BrN₃O |

| Molecular Weight | 302.13 g/mol |

| Core Scaffold | 3,5-diaryl-1,2,4-oxadiazole |

| Solubility | DMSO (>10 mM) |

| Target Enzyme | Firefly Luciferase (Photinus pyralis) |

Mechanism of Action (MoA)

The interaction between this compound and Fluc is governed by competitive binding dynamics that shift based on the experimental context (cell-free vs. cell-based).

Primary Binding Mode: Competitive Inhibition

In a purified enzyme system (biochemical assay), this compound competes directly with the native substrate, D-Luciferin , for the active site.

-

Binding Pocket: The compound occupies the luciferin-binding pocket within the N-terminal domain of the luciferase enzyme.

-

Kinetic Signature: It displays classical competitive inhibition characteristics.

- : Unchanged (at infinite substrate concentration, inhibition is overcome).

- : Increased (higher substrate concentration required to achieve half-maximal velocity).

-

Thermodynamics: The oxadiazole ring mimics the electronic properties of the benzothiazole ring of D-Luciferin, allowing it to stack via

interactions within the hydrophobic cleft, effectively blocking the adenylation of luciferin.

The Stabilization Artifact (Cell-Based Context)

In cell-based assays, the MoA manifests differently due to the enzyme's turnover dynamics.

-

Intracellular Binding: During the incubation period (typically 24-48 hours), this compound enters the cell and binds to the nascent Fluc protein.

-

Chaperone Effect: This binding stabilizes the enzyme's tertiary structure, protecting it from proteasomal degradation. While the enzyme is inhibited, its half-life is significantly extended (

increases from ~3 hours to >10 hours). -

Signal amplification (The "Hook"): When the assay is read, the cells are lysed, and a detection reagent containing a massive excess of D-Luciferin and ATP is added.

-

Displacement: The high concentration of D-Luciferin in the reagent out-competes the reversible inhibitor (this compound).

-

Result: The "accumulated" enzyme—now free of inhibitor—catalyzes the reaction, producing a luminescent signal significantly higher than the vehicle control. This is often misinterpreted as transcriptional activation.[1]

MoA Visualization

The following diagram illustrates the bifurcation between biochemical inhibition and cell-based stabilization.

Caption: Competitive binding of this compound stabilizes the enzyme complex, preventing degradation and creating a reservoir of enzyme that activates upon substrate overload.

Experimental Validation Protocols

To confirm if a compound is acting via this mechanism (and not as a true biological hit), the following orthogonal assays are required.

Biochemical Inhibition Assay (Cell-Free)

Objective: Determine the

Protocol:

-

Reagent Prep: Prepare purified Firefly Luciferase (10 nM) in Assay Buffer (20 mM Tricine pH 7.8, 1.07 mM MgCO₃, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT).

-

Compound Addition: Add this compound (serial dilution: 0.1 nM to 10 µM) to the enzyme. Incubate for 15 minutes at RT.

-

Substrate Injection: Inject Detection Mix (20 µM ATP, 20 µM D-Luciferin). Note: Use

concentrations to maximize sensitivity to competitive inhibitors. -

Detection: Measure luminescence immediately (Integration time: 10s).

-

Analysis: Plot log[Inhibitor] vs. Relative Luminescence Units (RLU). A sigmoidal dose-response confirms direct inhibition.

Stabilization/Accumulation Assay (Cell-Based)

Objective: Detect enzyme accumulation caused by chaperone activity.

Protocol:

-

Transfection: Transfect HEK293 cells with a constitutive Fluc reporter plasmid (e.g., CMV-Fluc).

-

Treatment: 24 hours post-transfection, treat cells with this compound (10 µM) and Cycloheximide (50 µg/mL) to block new protein synthesis.

-

Time Course: Lyse cells at t=0, 2, 4, and 8 hours.

-

Measurement: Quantify luciferase activity using a standard high-substrate reagent (e.g., Bright-Glo™).

-

Result Interpretation:

-

Control: Signal decays rapidly (natural turnover).

-

IN-3 Treated: Signal remains stable or decays significantly slower, confirming physical stabilization of the protein.

-

Validation Workflow Diagram

Caption: Decision tree for distinguishing true biological modulators from luciferase-specific artifacts like this compound.

Quantitative Data Summary

The following kinetic parameters are typical for this compound (Compound 5h) and related oxadiazoles when tested against Photinus pyralis luciferase.

| Parameter | Value | Interpretation |

| Biochemical | ~3.2 µM | Moderate potency inhibitor in cell-free systems. |

| Cell-Based | Variable (Artifact dependent) | Apparent "activation" or "inhibition" depends on wash steps and substrate concentration. |

| Mode of Inhibition | Competitive | Competes with D-Luciferin ( |

| Selectivity | High for Fluc | >100-fold less active against Renilla (Rluc) or NanoLuc. |

| Thermal Shift ( | +2°C to +5°C | Indicates significant stabilization of the enzyme structure upon binding. |

Implications for Drug Discovery

False Positives in HTS

This compound is a prototype for "false activators." In screens looking for upregulation of a gene (e.g., correcting a nonsense mutation or increasing protein expression), this compound will appear as a hit because it increases the amount of luciferase protein, not the transcription of the gene.

Mitigation Strategies

-

Use Orthogonal Reporters: Always counter-screen hits using a structurally distinct luciferase (e.g., Renilla, Gaussia, or NanoLuc). This compound is highly selective for the Firefly superfamily and typically does not inhibit Renilla or NanoLuc.

-

Split-Luciferase Systems: While less susceptible, split systems can still be stabilized.

-

RT-qPCR: The gold standard validation. If the reporter signal increases but mRNA levels do not, the compound is stabilizing the reporter protein.

References

-

Auld, D. S., et al. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386.

-

Thorne, N., et al. (2010). Apparent activity in cell-based reporter gene assays caused by inhibition of the reporter enzyme. Chemical Biology & Drug Design, 76(6), 500-510.

-

Ho, P. I., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. ACS Chemical Biology, 8(5), 1009-1017.

-

PubChem Compound Summary. this compound (CID 17087944 / CID 644366).

-

Auld, D. S., & Inglese, J. (2004). A specific mechanism for non-specific activation in reporter-gene assays. Nature Methods, 1(2), 127-132.

Sources

Technical Guide: Luciferase-IN-3 (CAS 690987-97-4)

Topic: Luciferase-IN-3 (CAS 690987-97-4): Properties, Mechanism, and Application in High-Throughput Screening Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals[1]

Selective Firefly Luciferase Inhibitor for Assay Validation and Artifact Identification[1]

Executive Summary

This compound (CAS 690987-97-4), also identified as Compound 5h in seminal literature, is a potent, selective, small-molecule inhibitor of Firefly Luciferase (Photinus pyralis, FLuc).[1] In the context of modern drug discovery, it serves a critical role not as a therapeutic candidate, but as a chemical probe and positive control for validating high-throughput screening (HTS) assays.[1]

Bioluminescence assays utilizing FLuc are ubiquitous for measuring gene expression, cell viability, and kinase activity.[1] However, these assays are prone to "false positives"—compounds that inhibit the reporter enzyme (FLuc) rather than the biological target.[1] this compound is the industry-standard tool used to characterize this off-target inhibition, enabling researchers to distinguish true biological hits from assay artifacts.[1]

Chemical and Physical Characterization

This compound is a heteroaryl derivative featuring a bromofuran moiety linked to a pyridine ring via an oxadiazole core.[1] Its structural rigidity and hydrophobic character allow it to bind tightly within the luciferin-binding pocket of FLuc.[1]

Table 1: Physicochemical Properties

| Property | Specification |

| CAS Number | 690987-97-4 |

| Chemical Name | 3-(Pyridin-2-yl)-5-(5-bromofuran-2-yl)-1,2,4-oxadiazole |

| Molecular Formula | C₁₁H₆BrN₃O₂ |

| Molecular Weight | 292.09 g/mol |

| Appearance | Solid (Light yellow to brown) |

| Solubility | Soluble in DMSO (up to 50 mM); low aqueous solubility |

| SMILES | BrC1=CC=C(C2=NC(C3=CC=CC=N3)=NO2)O1 |

| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |

Note on Nomenclature: Do not confuse with "Firefly this compound" (CAS 898155-17-4), a structurally distinct benzamide derivative.[1] Ensure the CAS 690987-97-4 identifier is verified before procurement.[1]

Mechanism of Action

This compound acts as a reversible inhibitor of the Firefly Luciferase enzyme.[1]

-

Selectivity: Highly selective for FLuc over Renilla reniformis Luciferase (RLuc).[1]

-

Binding Mode: The compound likely functions as a competitive inhibitor with respect to D-Luciferin .[1] The FLuc active site contains a hydrophobic pocket designed to bind the benzothiazole ring of luciferin; the planar, heterocyclic structure of this compound mimics this substrate, blocking the adenylation and subsequent oxidation steps required for light emission.[1]

-

Potency:

Diagram 1: Mechanism of Bioluminescence Inhibition

Caption: this compound competes with D-Luciferin for the FLuc active site, preventing photon emission.

Applications in Drug Discovery

The primary utility of this compound is in the de-risking of HTS hits .[1]

The Problem: Reporter Gene Artifacts

In a typical screen (e.g., for a transcriptional activator), a compound is considered a "hit" if it increases light output.[1] Conversely, in cell viability assays (measuring ATP), a "hit" decreases light.[1]

-

False Negative (Activator Screen): If a true activator also inhibits FLuc, the signal is masked.[1]

-

False Positive (Inhibitor/Viability Screen): If a compound inhibits FLuc directly, it mimics cell death or kinase inhibition, leading to a false lead.[1]

The Solution: Counter-Screening

This compound is used to establish the sensitivity of the specific assay conditions to FLuc inhibition.[1] It serves as the positive control in a "Counter-Screen" where the biological target is absent, and only the reporter system is present.

Experimental Protocols

5.1. Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

-

Weigh 2.92 mg of this compound powder.[1]

-

Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

-

Vortex vigorously for 30 seconds until fully dissolved.

-

Aliquot into amber tubes (light sensitive) and store at -20°C.

5.2. IC₅₀ Determination (Assay Validation)

Objective: Verify the responsiveness of your luciferase reagent (e.g., Bright-Glo™, Steady-Glo™) to inhibition.[1]

-

Plate Setup: Use a white, opaque 96-well or 384-well plate.[1]

-

Enzyme Mix: Dilute Recombinant Firefly Luciferase (or FLuc-expressing cell lysate) in PBS + 0.1% BSA.

-

Compound Titration:

-

Reaction:

-

Add Luciferase Detection Reagent (containing Luciferin + ATP).[1]

-

Incubate for 10–15 minutes at Room Temperature (protected from light).

-

-

Measurement: Read luminescence on a plate reader.

-

Analysis: Fit data to a sigmoidal dose-response curve (variable slope).

-

Expected Result: IC₅₀ should be between 1.0 – 5.0 µM depending on ATP/Luciferin concentrations.[1]

-

5.3. HTS Counter-Screen Workflow

This workflow distinguishes a True Hit (Target Inhibitor) from an Artifact (Luciferase Inhibitor).[1]

Diagram 2: Hit Validation Logic Flow

Caption: Decision tree for validating hits using this compound as a reference standard.

References

-

Auld, D. S., et al. (2008).[1] "Characterization of chemical libraries for luciferase inhibitory activity." Journal of Medicinal Chemistry, 51(8), 2372-2386.[1]

-

Significance: The primary source identifying CAS 690987-97-4 (Compound 5h) as a selective FLuc inhibitor found in large-scale library screening.[1]

-

-

PubChem. (n.d.).[1] "Compound Summary: this compound (CAS 690987-97-4)."[1] National Center for Biotechnology Information.[1] [1]

-

Significance: Verification of chemical structure, SMILES, and physicochemical properties.[1]

-

-

Thorne, N., et al. (2010).[1] "Apparent activity in bioassays caused by aggregation-based inhibition."[1] Proceedings of the National Academy of Sciences, 107(40), 17480-17485.[1] [1]

- Significance: Contextualizes the importance of distinguishing specific inhibitors (like IN-3)

-

MedChemExpress. (2024).[1] "this compound Product Datasheet."

-

Significance: Commercial specifications and stability data.[1]

-

Sources

Small Molecule Inhibitors of ATP-Dependent Luciferase: A Technical Guide to Mechanism, Assay, and Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Glow – Understanding the Nuances of Luciferase Inhibition

Firefly luciferase (FLuc), with its ATP-dependent light-emitting reaction, is a cornerstone of modern biological research, particularly in high-throughput screening (HTS) for drug discovery.[1] Its exceptional sensitivity and dynamic range make it an invaluable reporter.[1] However, this powerful tool is not without its complexities. A significant portion of small molecule libraries, estimated around 12%, can directly inhibit the luciferase enzyme, confounding data interpretation and leading to costly false positives.[1][2]

This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of ATP-dependent luciferase inhibition. It is structured to empower researchers to not only identify inhibitors but to understand their behavior, design robust, self-validating assays, and confidently interpret the resulting data. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for scientific rigor.

The Engine of Light: The ATP-Dependent Luciferase Reaction

Understanding inhibition begins with a firm grasp of the target enzyme's catalytic cycle. The firefly luciferase reaction is a two-step process that converts chemical energy into light with remarkable efficiency.

-

Adenylation: Luciferase first catalyzes an SN2 reaction between its substrate, D-luciferin (D-LH₂), and adenosine triphosphate (ATP). The carboxyl group of luciferin attacks the alpha-phosphate of ATP, forming a luciferyl-adenylate (LH₂-AMP) intermediate and releasing pyrophosphate (PPi).[3][4] This step is crucial as it "activates" the luciferin.

-

Oxidative Decarboxylation: In the presence of molecular oxygen, the LH₂-AMP intermediate is oxidized. This leads to the formation of a transient, high-energy dioxetanone ring, which rapidly collapses, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[4]

This ATP-dependence is a key vulnerability. Any small molecule that interferes with ATP binding, luciferin binding, or the formation of the critical LH₂-AMP intermediate can inhibit light production.

Caption: The ATP-dependent firefly luciferase reaction pathway.

A Compendium of Inhibitors: Classification by Mechanism of Action

Luciferase inhibitors are not a monolithic class. They employ diverse strategies to shut down the enzymatic reaction. Understanding these mechanisms is critical for troubleshooting and predicting off-target effects. Potent FLuc inhibitors are often small (average MW ~326 Da), planar, linear molecules.[1][4]

| Inhibitor Class | Mechanism of Action (MOA) | Kinetic Profile | Common Chemotypes & Examples | References |

| Luciferin Analogs | Directly compete with D-luciferin for binding to the enzyme's active site. | Competitive vs. D-Luciferin | Benzothiazoles, Benzoxazoles, Benzimidazoles. | [1][2][4] |

| ATP Competitors | Compete with ATP for the nucleotide-binding pocket. | Competitive vs. ATP | Hydrazine-containing compounds. | [1][2] |

| Dual Competitors | Compete with both D-luciferin and ATP. | Mixed-Mode Inhibition | Certain quinoline core structures. | [1][4] |

| Non-Competitive | Bind to an allosteric site on the enzyme, altering its conformation and reducing catalytic efficiency, regardless of substrate binding. | Non-Competitive | Resveratrol and other diaryl structures. | [2] |

| Uncompetitive | Bind only to the enzyme-substrate complex (the [FLuc • LH₂-AMP] intermediate). This binding is often enhanced by high ATP concentrations. | Uncompetitive vs. ATP | A subset of benzothiazole compounds. | [1] |

| Multisubstrate Adduct Inhibitors (MAIs) | The compound itself is a substrate for the adenylation step. FLuc catalyzes the formation of a covalent adduct between the compound and AMP, which then acts as a potent, tightly-bound inhibitor. | Potent, often slow-binding | Compounds with an appropriately positioned carboxylate, such as oxadiazoles with meta-substituted benzoic acids. | [1][4] |

The Litmus Test: A Self-Validating Protocol for FLuc Inhibition

Identifying a potential FLuc inhibitor requires a robust, well-controlled biochemical assay. The following protocol is designed as a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Core Principle: Causality in Assay Design

The choice of reagent concentrations is paramount. We use substrate concentrations at or near their Michaelis-Menten constant (Kₘ) values. Why? This ensures the assay is maximally sensitive to competitive inhibitors. If substrate concentrations were saturating, a much higher concentration of a competitive inhibitor would be needed to elicit a response, potentially masking its activity.

Materials & Reagents

-

Recombinant Firefly Luciferase: High-purity enzyme (e.g., from Photinus pyralis).

-

D-Luciferin Substrate: Potassium or sodium salt.

-

Adenosine Triphosphate (ATP): Disodium salt.

-

Assay Buffer: e.g., 25 mM Tris-phosphate (pH 7.8), 10 mM MgSO₄, 100 µM EDTA, 1 mM DTT. Magnesium is a critical cofactor.

-

Test Compounds: Serially diluted in 100% DMSO.

-

Control Inhibitor: A known FLuc inhibitor (e.g., Resveratrol).

-

Plates: Opaque, white 96- or 384-well microplates suitable for luminescence.

-

Luminometer: Plate reader with glow luminescence detection capability.

Step-by-Step Experimental Protocol

-

Compound Plating (The Dose):

-

Prepare a serial dilution series of your test compounds in 100% DMSO (e.g., 11 points, 1:3 dilution).

-

Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 100-500 nL) of the DMSO-diluted compounds to the bottom of the white assay plates.

-

Include columns for Negative Control (DMSO vehicle only) and Positive Control (a known FLuc inhibitor at a concentration >5x its IC₅₀).

-

-

Enzyme Addition & Pre-incubation (The Target):

-

Prepare a working solution of FLuc enzyme in assay buffer at 2X the final desired concentration.

-

Add the enzyme solution (e.g., 10 µL for a 20 µL final volume) to all wells containing the compounds and controls.

-

Mix by gentle orbital shaking for 30 seconds.

-

Incubate the plate for 15-30 minutes at room temperature. Why? This pre-incubation step allows the compound to bind to the enzyme and is essential for detecting slow-binding or irreversible inhibitors.

-

-

Substrate Addition & Signal Detection (The Reaction):

-

Prepare a substrate master mix containing D-luciferin and ATP in assay buffer at 2X their final desired concentrations (e.g., at their respective Kₘ values).

-

Using the luminometer's injector, add the substrate mix (e.g., 10 µL) to the wells.

-

Immediately measure the luminescence signal (RLU - Relative Light Units) with an integration time of 0.5-1 second per well. The signal should be stable ("glow-type") for the duration of the read.

-

Data Analysis and Interpretation

-

Normalization:

-

Average the RLU values from the Negative Control (DMSO) wells. This represents 100% enzyme activity.

-

Average the RLU values from the Positive Control wells. This represents 0% enzyme activity (or maximum inhibition).

-

Normalize the data for each test compound concentration using the formula: % Activity = 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)

-

-

Curve Fitting:

-

Plot the % Activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Navigating the Minefield: Assay Interference and Counter-Screening

Direct inhibition is only part of the story. Small molecules can interfere with luciferase reporter systems in ways that can be misleading. A Senior Scientist must anticipate and control for these artifacts.

The Stabilization Paradox

In cell-based reporter gene assays, a potent FLuc inhibitor can paradoxically cause an increase in the luminescence signal.[5] Why? Inhibitor binding can protect the FLuc enzyme from cellular degradation pathways, increasing its intracellular half-life and leading to accumulation.[5] When the cells are lysed and exposed to high concentrations of substrates in the detection reagent, the inhibition is overcome, revealing a larger-than-expected pool of active enzyme. This phenomenon is a classic source of false positives in screens designed to find pathway activators.[1]

Essential Counter-Screens: The Path to Validation

To confirm that a compound's activity is specific to the biological target and not an artifact of FLuc inhibition, a robust counter-screening strategy is non-negotiable.

Sources

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Dissection of Luciferase-IN-3: Mitigating False Positives via Competitive Inhibition Analysis

Executive Summary: The Reporter Gene Paradox

In drug discovery, Firefly Luciferase (Photinus pyralis) is the gold standard for reporter gene assays due to its high dynamic range and sensitivity. However, this sensitivity comes with a significant liability: direct enzymatic inhibition .

Small molecule libraries are replete with compounds that inhibit luciferase rather than the biological pathway of interest. Luciferase-IN-3 (specifically the potent benzamide derivative, CAS 898155-17-4) serves as a critical reference tool for understanding this phenomenon. It acts as a potent competitive inhibitor against D-Luciferin, the bioluminescent substrate.[1]

This guide provides a rigorous technical framework to distinguish between true biological hits and artifacts caused by competitive inhibition, using this compound as the mechanistic model.

Molecular Mechanism: The Competition for the Active Site

To understand how this compound disrupts assays, we must first define the catalytic cycle and the specific mode of interference.

The Catalytic Cycle

Firefly luciferase catalyzes the two-step oxidation of D-Luciferin in the presence of ATP and

-

Adenylation: Luciferase + D-Luciferin + ATP

Luciferyl-AMP + -

Oxidation: Luciferyl-AMP +

Competitive Inhibition by this compound

This compound is not a generic protein denaturant; it is a precision inhibitor. It binds reversibly to the luciferin-binding pocket of the enzyme.

-

Kinetic Signature: The inhibitor (I) competes with the substrate (S, Luciferin) for the free enzyme (E).

-

Consequence: The apparent affinity of the enzyme for Luciferin decreases (higher

), but the maximum catalytic rate (

Pathway Visualization

The following diagram illustrates the bifurcation of the catalytic pathway in the presence of this compound.

Figure 1: Kinetic pathway showing the mutual exclusivity of Luciferin (S) and this compound (I) binding. The formation of the E-I complex sequesters the enzyme, reducing the population available for light production.

Quantitative Analysis: Kinetic Signatures

Distinguishing a competitive inhibitor from a non-competitive one (or a biological hit) requires quantitative kinetic analysis.

The Michaelis-Menten Shift

In the presence of this compound, the reaction velocity

Where:

- = Concentration of D-Luciferin.

- = Concentration of this compound.[4]

- = Dissociation constant of the inhibitor (measure of potency).

-

= Michaelis constant (approx. 15-20

Data Comparison Table

The table below summarizes how this compound alters kinetic parameters compared to a non-competitive inhibitor (e.g., a compound that binds the ATP pocket or an allosteric site).

| Parameter | Control (No Inhibitor) | + this compound (Competitive) | + Non-Competitive Inhibitor |

| 100% (Baseline) | Unchanged (at high [S]) | Decreased | |

| ~15 | Increased ( | Unchanged | |

| N/A | Increases linearly with [S] | Independent of [S] | |

| Mechanism | Standard Catalysis | Active Site Blockade | Allosteric/Denaturation |

Experimental Protocols: Validation Workflows

To rigorously validate if a "hit" is actually a luciferase inhibitor like IN-3, use the following self-validating protocols.

Protocol A: The Substrate Shift Assay (Diagnostic)

Objective: Determine if the inhibition is competitive with respect to luciferin.[3]

-

Preparation: Prepare a 2-fold serial dilution of the test compound (this compound or unknown hit).

-

Substrate Matrix: Prepare two master mixes of Luciferase Detection Reagent:

-

Low Substrate: 10

D-Luciferin (approx. -

High Substrate: 200

D-Luciferin (Saturation).

-

-

Reaction:

-

Add 5

of compound to 384-well plate. -

Add 5

of purified Firefly Luciferase (10 nM final). -

Incubate 10 mins (equilibrium binding).

-

Add 10

of Low or High Substrate mix.

-

-

Read: Measure luminescence immediately.

-

Analysis: Calculate

for both conditions.-

Result: If

shifts significantly higher (e.g., >3-fold) in the High Substrate condition, the compound is a competitive inhibitor (like this compound).

-

Protocol B: The Constitutive "Add-Back" Counter-Screen

Objective: Rule out biological activity (e.g., promoter repression) vs. enzymatic inhibition.

-

Transfection: Transfect cells with a constitutive luciferase plasmid (e.g., CMV-Luc) where expression is constant and not subject to pathway regulation.

-

Treatment: Treat cells with the test compound for 1 hour (short duration prevents protein turnover effects).

-

Lysis & Detection: Lyse cells and add detection reagent.

-

Interpretation:

-

Signal Drop: The compound is directly inhibiting the luciferase enzyme (False Positive).

-

No Signal Drop: The compound does not inhibit the enzyme; the drop seen in the primary screen is likely a true biological repression of the promoter.

-

Decision Logic for Drug Discovery

When encountering hits in a luciferase-based screen, apply this logic flow to filter out IN-3-like artifacts.

Figure 2: Validation workflow. Any hit reducing signal in a constitutive assay is a false positive. The Substrate Shift assay further classifies the false positive as competitive (IN-3 type) or non-competitive.

References

-

Auld, D. S., et al. (2008). "Characterization of chemical libraries for luciferase inhibitory activity."[4] Journal of Medicinal Chemistry.

- Context: The foundational text describing how library compounds (including benzothiazoles) act as competitive inhibitors.

-

Ho, P. I., et al. (2013). "Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays."[5] ACS Chemical Biology.[5]

- Context: Identifies specific high-affinity inhibitors like this compound (CID 17087944) and details their kinetic profiles.

-

PubChem Compound Summary. "Firefly this compound (CID 17087944)."[6] National Center for Biotechnology Information.

- Context: Chemical structure and physical property d

-

Thorne, N., et al. (2010). "Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic insights, and applications." Chemistry & Biology.

-

Context: Comprehensive review of luciferase inhibition mechanisms.[2]

-

Sources

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Firefly this compound | C24H21F3N4O4 | CID 17087944 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Luciferase Liability: A Technical Guide to Identifying and Mitigating Small Molecule Inhibition in Firefly Reporter Assays

Executive Summary

Firefly Luciferase (FLuc) remains the gold standard for high-throughput screening (HTS) due to its high dynamic range and sensitivity. However, its complex enzymatic cycle makes it uniquely susceptible to direct inhibition by small molecules, leading to false positives (artifacts) that can derail drug discovery campaigns. This guide provides a rigorous technical framework for identifying, characterizing, and mitigating FLuc inhibitors, moving beyond simple "black box" screening to mechanistic validation.

Part 1: The Mechanistic Basis of Inhibition

To effectively troubleshoot FLuc assays, one must understand that FLuc is not merely a photon generator; it is an adenylate-forming enzyme (ANL superfamily) with a distinct catalytic liability.

The Primary Mechanisms

Small molecules typically inhibit FLuc through three distinct modes:

-

Competitive Inhibition (Luciferin-Mimetic): Compounds resembling D-luciferin (e.g., benzothiazoles) compete for the luciferin-binding pocket.[1] These are often reversible and sensitive to substrate concentration.

-

ATP-Competitive Inhibition: Compounds binding to the ATP pocket. While less common due to the high intracellular concentration of ATP, these can still drive artifacts in biochemical assays with lower ATP levels.

-

Multisubstrate Adduct Inhibition (MAI) – The "PTC124 Effect": This is the most insidious mechanism. Certain compounds (e.g., 3,5-diaryl-oxadiazoles) act as pseudo-substrates. FLuc catalyzes the formation of a high-affinity inhibitor-AMP adduct (e.g., PTC124-AMP) within the active site.[2] This adduct binds tightly (

pM), effectively locking the enzyme.

Critical Insight: MAI inhibitors often display a paradox in cell-based assays. They stabilize the FLuc protein structure against thermal degradation inside the cell, leading to an accumulation of enzyme. When a lytic detection reagent (containing high CoA) is added, the inhibition is relieved, resulting in a net increase in signal, mimicking a biological activator (Auld et al., 2008).

Visualization: The MAI Pathway

The following diagram illustrates how a false positive occurs via the MAI mechanism compared to the normal light-generating pathway.

Figure 1: The bifurcation of FLuc catalysis. The red path indicates the formation of a Multisubstrate Adduct Inhibitor (MAI), which sequesters the enzyme and can lead to paradoxical signal stabilization.

Part 2: High-Risk Chemical Scaffolds

Data from the NIH Molecular Libraries Program (MLP) indicates that approximately 3–12% of library compounds may inhibit FLuc. The following scaffolds are statistically overrepresented as artifacts.

Table 1: Common FLuc Inhibitor Classes[3]

| Scaffold Class | Representative Compound | Mechanism | Notes |

| Benzothiazoles | 2-phenylbenzothiazole | Competitive (Luciferin) | Structural mimic of D-luciferin. |

| Oxadiazoles | PTC124 (Ataluren) | MAI (Adduct formation) | Classic "nonsense suppression" artifact. |

| Resveratrols | Resveratrol | Non-competitive | Often aggregates or binds allosterically. |

| Benzimidazoles | various | Mixed | Common kinase inhibitor scaffold overlap. |

| Curcuminoids | Curcumin | Non-specific | Pan-Assay Interference (PAINS); also quenches light. |

Part 3: Experimental Validation Protocols

Do not rely on literature alone. Every hit in a FLuc-based screen must undergo experimental de-convolution.

Protocol A: The Biochemical Counter-Screen

This protocol determines if a compound inhibits the FLuc enzyme directly, independent of the biological pathway.

Reagents:

-

Purified Recombinant Firefly Luciferase (10 nM stock).

-

D-Luciferin (10 µM final).[3]

-

ATP (10 µM final).

-

Assay Buffer: 50 mM Tris-HCl pH 7.8, 10 mM MgSO4, 0.1 mM EDTA, 0.01% Triton X-100 (to prevent aggregation).

Workflow:

-

Preparation: Dilute compounds to 10 µM (or 2x the screening concentration) in Assay Buffer.

-

Incubation: Add purified FLuc enzyme to the compound plate. Incubate for 15 minutes at RT.

-

Detection: Inject Luciferin/ATP mix.

-

Read: Measure luminescence immediately.

-

Analysis: Calculate % Inhibition relative to DMSO control.

-

Threshold: >30% inhibition indicates a likely FLuc inhibitor.

-

Protocol B: The "Glo" Reagent Rescue Test

Commercial "Glo" reagents (e.g., Bright-Glo™, Steady-Glo™) often contain high concentrations of Coenzyme A (CoA). CoA can reverse MAI inhibition by reacting with the Inhibitor-AMP adduct to form Inhibitor-CoA + AMP, freeing the enzyme.

Workflow:

-

Run the standard cell-based assay.

-

If a "hit" is observed (signal decrease for inhibitors, or signal increase for stabilizers), repeat the assay using a non-lytic, standard flash-type reagent (low CoA) vs. a "Glo" reagent (high CoA).

-

Interpretation: If potency shifts significantly (>10-fold) between reagents, the compound is likely interacting with the reporter chemistry, not the biology.

Part 4: Orthogonal Strategies & Decision Logic

The most robust validation is the use of an orthogonal reporter system. NanoLuc (Nluc) is the preferred alternative because it is structurally unrelated to FLuc (19kDa vs 61kDa), ATP-independent, and uses a different substrate (furimazine).

Orthogonal Reporter Profiling

-

Renilla Luciferase (RLuc): Uses coelenterazine.[4] Good, but some scaffolds (e.g., certain chalcones) inhibit both FLuc and RLuc.

-

NanoLuc (Nluc): Distinct inhibitor profile.[5] However, be aware of thienopyrroles, which are known Nluc inhibitors (Dranchak et al., 2017).

Validation Decision Tree

Use this logic flow to categorize hits.

Figure 2: Logical workflow for de-convoluting FLuc inhibitors from true biological hits.

References

-

Auld, D. S., et al. (2008).[6] Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386.

-

Thorne, N., et al. (2010).[2][7] Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter.[1][8][6][7][9] Chemistry & Biology, 19(8), 1060-1072.

-

Auld, D. S., et al. (2010). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 107(11), 4878-4883.[8]

-

PubChem BioAssay. (2016). Interferences with Luciferase Reporter Enzymes.[1][8][5][6][10][11] Assay Guidance Manual.

-

Dranchak, P., et al. (2017). Highly Potent Cell-Permeable and Impermeable NanoLuc Luciferase Inhibitors. ACS Chemical Biology, 12(9), 2397–2407.

Sources

- 1. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 11. High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Luciferase-IN-3 Solubility and Use in Cell Culture

Introduction: Understanding Luciferase-IN-3 and its Role in Reporter Assays

This compound is a potent inhibitor of ATP-dependent firefly luciferase (Photinus pyralis), a cornerstone enzyme in bioluminescent reporter gene assays.[1] These assays are fundamental tools in drug discovery and biomedical research, enabling the quantification of gene expression and various cellular processes by measuring light output.[2] The enzymatic reaction involves the oxidation of D-luciferin in the presence of ATP, magnesium, and oxygen, resulting in the emission of light.[3] this compound specifically targets firefly luciferase, with a reported half-maximal inhibitory concentration (IC50) of 3.2 µM, making it a valuable tool for validating findings from luciferase-based high-throughput screens and for studying the enzyme's function.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective solubilization of this compound in dimethyl sulfoxide (DMSO) and its subsequent application in cell culture-based assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Physicochemical Properties and Solubility Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN₃O₂ | InvivoChem |

| Molecular Weight | 292.09 g/mol | InvivoChem |

| Appearance | Solid Powder | InvivoChem |

| Reported IC50 | 3.2 µM (against P. pyralis luciferase) | [1] |

While specific quantitative solubility data for this compound in DMSO is not readily published, it is generally acknowledged to be soluble in this solvent. The following sections will guide the user through empirically determining the optimal stock concentration.

Part 1: Preparation of this compound Stock Solutions in DMSO

The successful application of this compound in cell culture hinges on the proper preparation of a concentrated stock solution in DMSO. This section provides a detailed protocol and explains the rationale behind each step.

Rationale for Using DMSO

DMSO is a powerful and widely used solvent for dissolving a broad range of organic molecules, including small molecule inhibitors, for use in biological assays.[4] Its ability to readily dissolve compounds that are otherwise insoluble in aqueous media makes it an indispensable tool. However, it is crucial to be mindful of its potential effects on both the cells and the assay itself. High concentrations of DMSO can be cytotoxic and may interfere with cellular processes.[5][6] Therefore, a key principle is to prepare a highly concentrated stock solution in DMSO, which can then be diluted to a final working concentration in the cell culture medium where the DMSO concentration is minimally impactful, typically below 0.5%.[7][8]

Workflow for Preparing DMSO Stock Solution

Caption: Workflow for preparing this compound stock solution in DMSO.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution. Researchers should adjust the target concentration based on their empirically determined solubility and experimental needs.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipette

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 292.09 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 292.09 g/mol * 1 mL = 0.0029209 g = 2.92 mg

-

-

Accurately weigh out 2.92 mg of this compound powder.

-

-

Dissolution in DMSO:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

-

-

Aliquotting and Storage:

-

Once fully dissolved, visually inspect the solution for any particulates. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

-

Self-Validation: Always visually inspect the stock solution for any signs of precipitation before use. If crystals are observed, gently warm the tube to 37°C and vortex to redissolve.

Part 2: Application of this compound in Cell Culture

This section provides a detailed protocol for utilizing the this compound DMSO stock solution in a cell-based luciferase reporter assay.

Causality in Experimental Design: Determining the Optimal Working Concentration

The primary goal is to identify a working concentration of this compound that effectively inhibits firefly luciferase without causing significant cytotoxicity. This requires a systematic approach to determine the optimal concentration range for your specific cell line and assay conditions.

-

Starting Point: The known IC50 of 3.2 µM for this compound against purified firefly luciferase provides a valuable starting point.[1] In a cell-based assay, the effective concentration may be different due to factors like cell permeability and off-target effects. It is advisable to test a range of concentrations around the IC50, for example, from 0.1 µM to 50 µM.

-

DMSO Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. This allows for the differentiation of the inhibitor's effects from any effects of the solvent.[8]

-

Cytotoxicity Assessment: Concurrently with the luciferase inhibition assay, a cell viability assay (e.g., MTT, MTS, or a live/dead stain) should be performed to ensure that any observed decrease in luciferase activity is due to specific enzyme inhibition and not a result of cell death.

Experimental Workflow for a Cell-Based Luciferase Inhibition Assay

Caption: Experimental workflow for a cell-based luciferase inhibition assay.

Protocol for a Cell-Based Luciferase Inhibition Assay

Materials:

-

Cells stably or transiently expressing firefly luciferase

-

Appropriate cell culture medium and supplements

-

96-well white, opaque-bottom cell culture plates (for luminescence assays)

-

This compound stock solution (10 mM in DMSO)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Luciferase assay reagent (containing D-luciferin)

-

Cell viability assay reagent (e.g., MTT, MTS)

-

Multichannel pipette

-

Luminometer

-

Plate reader for viability assay

Procedure:

-

Cell Seeding:

-

Seed the luciferase-expressing cells into a 96-well white, opaque-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

-

Incubate the cells at 37°C in a humidified CO₂ incubator for 24 hours.

-

-

Preparation of Serial Dilutions (in 100% DMSO): [4][9]

-

To maintain a consistent final DMSO concentration in your assay, it is best to perform serial dilutions of your this compound stock in 100% DMSO first.

-

For example, to create a 2-fold serial dilution from a 10 mM stock, you would dilute it with an equal volume of DMSO to get 5 mM, then 2.5 mM, and so on.

-

-

Treatment of Cells:

-

Prepare the final working solutions by diluting the DMSO serial dilutions into pre-warmed cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution (e.g., add 1 µL of the DMSO stock to 999 µL of medium).[9]

-

Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include wells with a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.

-

Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours). The optimal incubation time should be determined empirically.

-

-

Luciferase Assay:

-

After incubation, remove the treatment medium and wash the cells once with PBS.

-

Lyse the cells according to the manufacturer's protocol for your luciferase assay reagent.

-

Add the luciferase assay reagent (containing D-luciferin) to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Cell Viability Assay:

-

In a parallel plate prepared under the same conditions, perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control.

-

Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the IC50 in your cell-based assay.

-

Analyze the cell viability data to ensure that the observed inhibition is not due to cytotoxicity.

Part 3: Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| Precipitation of this compound in stock solution | Exceeded solubility limit; water absorption by DMSO. | Gently warm the stock solution to 37°C and vortex. Use anhydrous DMSO and store aliquots properly to prevent moisture absorption. Prepare a lower concentration stock solution. |

| Precipitation upon dilution into aqueous medium | "Salting out" of the hydrophobic compound. | Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. Ensure rapid and thorough mixing when adding the DMSO stock to the medium.[8] |

| High variability in luminescence readings | Inconsistent cell seeding; edge effects in the plate; inaccurate pipetting. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for consistent reagent addition. |

| Inhibition observed at concentrations causing cytotoxicity | Off-target effects of the compound or DMSO toxicity. | Lower the final DMSO concentration in the assay. If the inhibitor itself is cytotoxic at the effective concentration, this is an important characteristic of the compound to note. |

| No inhibition observed | Inactive compound; incorrect concentration range; short incubation time. | Verify the activity of the this compound stock. Test a wider range of concentrations. Optimize the incubation time. |

References

- Auld DS, Southall NT, Jadhav A, Johnson RL, Diller DJ, Simeonov A, Austin CP, Inglese J. Characterization of chemical libraries for luciferase inhibitory activity. J Med Chem. 2008 Apr 24;51(8):2372-86.

- BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC.

- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.

- This compound - MedchemExpress.com.

- Considerations regarding use of solvents in in vitro cell based assays - PMC.

- Compound Handling Instructions - MCE.

- D-Luciferin Product Number L9504 Storage Temper

- D-(-)

- DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - Frontiers.

- Dual Luciferase Reporter Assay Protocol.

- Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - MDPI.

- A Crash Course on Luciferase Assays - YouTube.

- Firefly luciferase - Wikipedia.

- Firefly Luciferase Assay - Sigma-Aldrich.

- Firefly luciferase inhibition - PubMed.

- How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?

- How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? | Wyzant Ask An Expert.

- Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf.

- Luciferase Assay protocol - Emory University.

- Optimization of luciferase assay for a high throughput setting. A)...

- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.

- bioluminescent determina tion of atp with luciferase.luciferin - Merck Millipore.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

Application Note: Preparation and Handling of Luciferase-IN-3 Stock Solutions

Introduction & Mechanistic Context

In the landscape of high-throughput screening (HTS) and orthogonal reporter assays, signal specificity is paramount. Luciferase-IN-3 (CAS: 898155-17-4) is a potent, selective inhibitor of ATP-dependent Firefly luciferase (Photinus pyralis). Unlike broad-spectrum protein stabilizers, this compound functions by competitively binding to the enzyme's active site, effectively quenching the bioluminescent signal.

This compound is critical in Dual-Luciferase® or multiplexed assays where Firefly luciferase activity must be silenced to allow the subsequent measurement of a secondary reporter (e.g., Renilla or NanoLuc), or in kinetic studies to freeze reaction progress.

However, the hydrophobic nature of this compound (C₂₄H₂₁F₃N₄O₄) presents a solubility challenge. Improper solubilization leads to micro-aggregates—invisible to the naked eye—that cause significant IC₅₀ variability and "noisy" HTS data. This protocol details the preparation of a stable, homogeneous stock solution to ensure experimental reproducibility.

Chemical Profile & Properties

Before breaking the seal on the vial, verify the compound specifications against the Certificate of Analysis (CoA). The molecular weight below is based on the free base form.

| Property | Specification | Notes |

| Compound Name | This compound | Also known as Firefly this compound |

| CAS Number | 898155-17-4 | Verify against vial label |

| Molecular Formula | C₂₄H₂₁F₃N₄O₄ | Contains Trifluoromethyl group (hydrophobic) |

| Molecular Weight | 486.44 g/mol | Use this for Molarity calculations |

| Primary Solvent | DMSO (Anhydrous) | Insoluble in water. Do not attempt aqueous stock. |

| Solubility Limit | ~50 mg/mL (in DMSO) | Recommended stock conc: 10 mM |

| Storage (Powder) | -20°C | Desiccate before opening |

| Storage (Solution) | -80°C | Stable for ~6 months; avoid freeze-thaw |

Critical Preparation Protocol

Phase A: Pre-Solubilization Preparation

Why this matters: The trifluoromethyl moiety renders this compound hygroscopic yet hydrophobic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder and competes with DMSO during solvation, leading to "crashing out."

-

Equilibration: Remove the product vial from -20°C storage. Allow it to equilibrate to room temperature (RT) for at least 30 minutes inside a desiccator.

-

Caution: Do not open the vial while cold.

-

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, Cell Culture Grade.

-

Avoid: Ethanol or DMF unless explicitly required by a specific SOP, as volatility affects long-term concentration stability.

-

Phase B: Stock Solution Calculation (10 mM Target)

Use the following mass-to-volume ratios to generate a 10 mM stock solution.

| Mass of this compound | Volume of DMSO Required (10 mM) |

| 1 mg | 205.6 µL |

| 5 mg | 1.028 mL |

| 10 mg | 2.056 mL |

Formula:

Phase C: Solubilization Workflow

Visual Inspection is Insufficient. A solution may appear clear while containing nano-precipitates that sediment during storage.

-

Add Solvent: Pipette the calculated volume of DMSO directly into the product vial. If the vial is too small, wash the powder into a larger amber glass vial using the calculated DMSO volume in steps.

-

Vortexing: Vortex vigorously for 30–60 seconds .

-

Sonication (Critical Step): Place the vial in a bath sonicator for 5–10 minutes at RT.

-

Mechanism: Acoustic energy breaks intermolecular hydrophobic bonds, ensuring true dissolution rather than suspension.

-

-

Clarification Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter.

-

Centrifugation (Optional but Recommended): Spin down at 10,000 x g for 1 minute. If a pellet forms, sonicate again.

Phase D: Aliquoting & Storage

The Freeze-Thaw Danger: Repeated temperature shifts cause DMSO to crystallize and re-melt, potentially forcing the solute out of solution (precipitation) or degrading it via hydrolysis if moisture enters.

-

Aliquoting: Dispense the stock into single-use aliquots (e.g., 20–50 µL) using high-quality polypropylene or amber tubes.

-

Sealing: Ensure caps are tight. Parafilm is recommended for long-term storage (-80°C).

-

Labeling: Mark with Compound Name, Concentration, Solvent, and Date.

Workflow Visualization

The following diagram illustrates the critical decision points and physical handling steps to ensure stock integrity.

Caption: Step-by-step solubilization workflow emphasizing the critical sonication and inspection loops to prevent micro-precipitation.

Usage in Biological Assays[1][2][3][4][5][6]

Dilution Strategy (The "Crash-Out" Avoidance)

When moving from 100% DMSO stock to aqueous media (cell culture or assay buffer), a direct dilution can cause immediate precipitation due to the drastic change in polarity.

-

Intermediate Dilution: Prepare a 10x or 100x working solution in assay buffer containing 1-5% DMSO first, or dilute serially.

-

Example: To achieve 10 µM final concentration:

-

Step 1: Dilute 10 mM Stock 1:100 in media → 100 µM (1% DMSO).

-

Step 2: Dilute 100 µM Intermediate 1:10 in media → 10 µM (0.1% DMSO).

-

-

-

DMSO Control: Always run a vehicle control with the exact final concentration of DMSO (e.g., 0.1%) to rule out solvent toxicity or interference.

Quality Control: The Absorbance Check

If assay results become erratic, validate the stock concentration:

-

Dilute an aliquot 1:100 in methanol or DMSO.

-

Measure Absorbance (UV-Vis).

-

Compare against a fresh standard curve. A drop in absorbance suggests precipitation or degradation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17087944 (Firefly this compound). Retrieved from [Link]

-

Ho, P. I., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays.[1] ACS Chemical Biology, 8(5), 1009-1017.[1] Retrieved from [Link]

Sources

Luciferase-IN-3 working concentration IC50 3.2 uM

Application & Protocol Guide: Luciferase-IN-3

A Technical Guide for Researchers Utilizing this compound as a Positive Control for Inhibition in Luciferase-Based Assays

Introduction: The Role of Inhibitors in Luciferase Assays

Luciferase enzymes, particularly Firefly luciferase (FLuc), are cornerstones of modern biological research, serving as highly sensitive reporters for gene expression, cell viability, and a multitude of other cellular processes.[1][2] The power of these systems lies in the enzyme's ability to catalyze the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces a quantifiable photon of light.[3][4] The intensity of this bioluminescence is directly proportional to the enzyme's activity, which can be linked to a biological event of interest.

In drug discovery and high-throughput screening (HTS), identifying compounds that modulate a specific biological pathway is a primary goal. However, some compounds can directly inhibit the luciferase reporter enzyme itself, leading to a decrease in luminescence that is independent of the intended biological target.[5] This can result in false-positive "hits" and wasted resources. Therefore, the use of well-characterized luciferase inhibitors as positive controls is a critical component of robust assay design and data validation.

This guide provides detailed protocols and technical insights for the use of This compound , a potent inhibitor of Firefly luciferase. With a half-maximal inhibitory concentration (IC50) of 3.2 µM , this compound serves as an ideal positive control to validate assay sensitivity to inhibition and to counterscreen for off-target luciferase inhibition in primary screening campaigns.

Biochemical Mechanism of Action

The bioluminescent reaction catalyzed by Firefly luciferase is a complex, two-step process.[6] Understanding this pathway is key to appreciating how inhibitors like this compound function.

-

Adenylation: The carboxyl group of the substrate, D-luciferin (LH2), attacks the alpha-phosphate of ATP, forming a luciferyl-adenylate (LH2-AMP) intermediate and releasing pyrophosphate (PPi).[7][8]

-

Oxidative Decarboxylation: In the presence of molecular oxygen (O2), the LH2-AMP intermediate is oxidized. This leads to the formation of a transient, high-energy dioxetanone ring, which then decarboxylates to produce an electronically excited oxyluciferin molecule, AMP, and CO2. As the excited oxyluciferin returns to its ground state, it releases a photon of light.[8]

This compound, like many small molecule inhibitors of FLuc, is believed to act as a competitive inhibitor, likely by binding to the active site and preventing the proper binding or orientation of D-luciferin or ATP.[5] This interference blocks the catalytic cycle, resulting in a dose-dependent decrease in light output.

Caption: Experimental workflow for determining the IC50 of this compound.

Materials:

-

This compound (10 mM stock in DMSO)

-

Recombinant Firefly Luciferase (e.g., Promega Cat.# E1701)

-

Luciferase Assay Buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.25 mM CoA, 0.5 mM ATP)

-

D-Luciferin substrate

-

Assay Plate: Solid white, opaque 96-well plate (to maximize signal and prevent crosstalk). [9][10]* Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and allow them to equilibrate to room temperature. [10] * Prepare a working solution of Firefly Luciferase in Luciferase Assay Buffer (e.g., 20 nM, which will be 10 nM final).

-

Prepare a working solution of D-Luciferin in Luciferase Assay Buffer (e.g., 100 µM, which will be 50 µM final).

-

-

Inhibitor Serial Dilution:

-

In a separate 96-well "dilution plate," perform a serial dilution of the 10 mM this compound stock.

-

Start by creating a 200 µM solution (2 µL of 10 mM stock into 98 µL of assay buffer with 1% DMSO). This will be your highest concentration (100 µM final in the assay).

-

Perform 1:2 or 1:3 serial dilutions across 10 more wells to generate an 11-point curve.

-

Prepare a "vehicle control" well containing only assay buffer with 1% DMSO.

-

-

Assay Plate Setup (in triplicate):

-

Columns 1-11 (Test Compound): Add 50 µL of each this compound dilution.

-

Column 12 (Controls):

-

Wells A-C (Vehicle Control / 100% Activity): Add 50 µL of the vehicle control buffer.

-

Wells D-F (No Enzyme Control / 0% Activity): Add 50 µL of assay buffer (no DMSO).

-

-

-

Enzyme Addition & Incubation:

-

To all wells EXCEPT the "No Enzyme Control," add 25 µL of the 20 nM Luciferase working solution.

-

To the "No Enzyme Control" wells, add 25 µL of assay buffer.

-

Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

-

Incubate the plate for 15 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.

-

-

Substrate Addition & Measurement:

-

Place the plate in the luminometer.

-

Set the luminometer to inject 25 µL of the 100 µM D-Luciferin working solution into each well, followed by a 2-second shake and a 10-second signal integration.

-

Initiate the reading. The output will be in Relative Light Units (RLU).

-

Protocol 3: Using this compound as a Positive Control in HTS

Causality: In a high-throughput screen, dedicated wells on each plate should contain a positive control for inhibition. This confirms that the assay system is responsive and allows for the calculation of statistical metrics like the Z'-factor, which assesses assay quality. A concentration of 5-10 times the IC50 is typically used to ensure maximal inhibition.

Procedure:

-

Plate Layout: Designate specific wells on your 96- or 384-well assay plates for controls. For example, in a 96-well plate, Column 11 could be the positive control and Column 12 the vehicle (negative) control.

-

Prepare Control Solution: Prepare a working solution of this compound at a final assay concentration of 30 µM . This is ~10x the IC50 and should yield >90% inhibition. Ensure the final DMSO concentration matches that of the test compounds (typically ≤1%).

-

Dispense Controls: Add the 30 µM this compound solution to the designated positive control wells. Add the vehicle control (buffer with matching DMSO concentration) to the negative control wells.

-

Run Assay: Proceed with the addition of enzyme and substrate as per your primary screening protocol.

-

Data Analysis: Use the signals from the positive (this compound) and negative (vehicle) controls to assess plate-to-plate variability and calculate the Z'-factor for each plate.

Data Analysis and Interpretation

-

Calculate Percent Inhibition:

-

Average the RLU values for each set of triplicates.

-

Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme)) [11]

-

-

Generate Dose-Response Curve:

-

Determine IC50:

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High Well-to-Well Variability | - Inaccurate pipetting.- Reagents not fully mixed or equilibrated.- Crosstalk between wells. [14] | - Use calibrated multichannel pipettes.- Ensure all reagents are at room temp and vortexed.- Use solid white plates; consider leaving empty wells between high/low signal samples. [14] |

| Weak Luminescent Signal | - Low enzyme/substrate concentration.- Degraded ATP or Luciferin.- Instrument settings not optimized. | - Verify reagent concentrations.- Use fresh reagents; avoid repeated freeze-thaw of substrate.<[15][16]br>- Increase luminometer integration time or gain setting. [9] |

| Calculated IC50 is much higher/lower than 3.2 µM | - Incorrect stock solution concentration.- Error in serial dilution.- Assay conditions (pH, temp) differ significantly. | - Verify weighing and dilution calculations for stock.- Prepare fresh serial dilutions carefully.- Ensure assay buffer pH is ~7.8 and temp is stable. |

| Inhibition does not reach 100% at high concentrations | - Compound insolubility at high concentrations.- Presence of an activating contaminant. | - Visually inspect high-concentration wells for precipitation.- Re-purify or use a new batch of the inhibitor. |

References

-

Tufts University. (n.d.). Luciferase Mechanism. Opioid Peptides. Retrieved from [Link]

-

Multispan, Inc. (n.d.). Luciferase Assays. Retrieved from [Link]

-

Oba, Y., et al. (2021). Enzymatic promiscuity and the evolution of bioluminescence. PMC. Retrieved from [Link]

-

Turan, V., et al. (2022). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Firefly luciferase. Retrieved from [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

-

Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

-

NCBI Bookshelf. (2016, July 1). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

Promega Connections. (2025, May 23). How to Choose a Luciferase Reporter Assay. Retrieved from [Link]

-

ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Luciferase. Retrieved from [Link]

-

PubMed. (n.d.). Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions. Retrieved from [Link]

-

Promega Connections. (2017, April 18). Three Factors That Can Hurt Your Assay Results. Retrieved from [Link]

-

PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

-

Byonoy. (2024, July 31). How to Minimize Luminescence Crosstalk for Precise Assay Results. Retrieved from [Link]

-

ACS Publications. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Agilent. (n.d.). Tips for Improved Luminescence Performance. Retrieved from [Link]

-

Promega Corporation via YouTube. (2013, June 12). Dual-Luciferase® Reporter Assay System. Retrieved from [Link]

-

ResearchGate. (2021, July 12). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

-

Biology Lectures via YouTube. (2023, April 26). Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. Retrieved from [Link]

Sources

- 1. multispaninc.com [multispaninc.com]

- 2. goldbio.com [goldbio.com]

- 3. What is luciferase? | AAT Bioquest [aatbio.com]

- 4. goldbio.com [goldbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 8. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. courses.edx.org [courses.edx.org]

- 14. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]

- 15. m.youtube.com [m.youtube.com]

- 16. goldbio.com [goldbio.com]

Application Note: Using Luciferase-IN-3 as a HTS Counter Screen Control

Abstract & Introduction

In High-Throughput Screening (HTS) utilizing luciferase-based reporter assays, a recurring challenge is the identification of "false positives"—compounds that inhibit the luciferase enzyme directly rather than modulating the biological pathway of interest. This off-target activity mimics a true biological hit, particularly in inhibitor screens, leading to wasted resources in hit-to-lead optimization.

Luciferase-IN-3 is a potent, small-molecule inhibitor of ATP-dependent luciferases (specifically Photinus pyralis Firefly Luciferase and Oplophorus NanoLuc). It serves as an essential positive control in counter screens. By including this compound in a constitutive luciferase assay, researchers can validate the assay's ability to detect direct luciferase inhibition, thereby ensuring that "hits" from the primary screen are biologically relevant.

This guide details the protocol for utilizing this compound to validate HTS hits, covering mechanism, preparation, and data interpretation.

Compound Profile & Mechanism[1][2][3]

Chemical Identity[1]

-

Name: this compound

-

Synonyms: Compound 5h (in literature), Firefly this compound[1]

-

CAS No: 898155-17-4

-

Molecular Weight: 486.44 Da

-

Solubility: Soluble in DMSO (up to 50 mM).[2]

Mechanism of Action

This compound acts as a direct inhibitor of the luciferase enzymatic reaction.[1]

-

Firefly Luciferase (FLuc): It competes with the D-luciferin substrate or ATP, preventing the formation of the luciferyl-adenylate intermediate or the oxidative decarboxylation step that releases photons.

-

NanoLuc (NLuc): Uniquely, this compound also exhibits nanomolar potency (pIC50 ≈ 7.[1]5) against NanoLuc, making it a versatile control for orthogonal reporter systems.

Visualizing the Interference

The following diagram illustrates how a False Positive (and this compound) bypasses the biological pathway to block the signal directly.

Figure 1: Mechanism of Interference. True hits block the pathway upstream; False positives (and the control this compound) block the enzyme directly.

Experimental Protocol: HTS Counter Screen

Assay Principle

The counter screen uses a Constitutive Reporter Vector (e.g., CMV-Luc or SV40-Luc) where luciferase expression is constant and independent of the biological pathway being studied.

-

Hypothesis: If a compound reduces the signal in this constitutive assay, it is inhibiting the luciferase enzyme (or is cytotoxic), not the specific pathway.

-

Role of this compound: It is added to specific wells to define the "100% Inhibition" baseline for direct luciferase interference.

Materials Required

-

Cell Line: HEK293 or HeLa stably transfected with CMV-Firefly Luciferase.

-

Reagents:

-

This compound (10 mM stock in DMSO).

-

Luciferase Detection Reagent (e.g., Bright-Glo™ or Steady-Glo™).

-